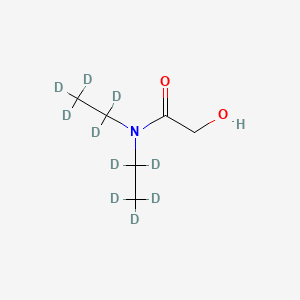
N,N-Diethyl-2-hydroxyacetamide-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-hydroxyacetamide-d10: is a deuterium-labeled version of N,N-Diethyl-2-hydroxyacetamide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the field of drug development, where it serves as a tracer for quantitation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-hydroxyacetamide-d10 involves the deuteration of N,N-Diethyl-2-hydroxyacetamide. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific reaction conditions and reagents used for this deuteration process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into the drug molecules .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-2-hydroxyacetamide-d10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as lithium aluminum hydride .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of N,N-Diethyl-2-oxoacetamide-d10 .
Applications De Recherche Scientifique
N,N-Diethyl-2-hydroxyacetamide-d10 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Used in metabolic studies to understand the pharmacokinetic and metabolic profiles of drugs.
Medicine: Used in the development of new pharmaceuticals to improve their efficacy and safety.
Industry: Used in the production of stable isotope-labeled compounds for various applications
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-hydroxyacetamide-d10 involves its incorporation into drug molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved in these effects are specific to the drug molecules into which this compound is incorporated .
Comparaison Avec Des Composés Similaires
- N,N-Diethyl-2-hydroxyacetamide
- N,N-Diethyl-2-oxoacetamide
- N,N-Diethylglycolamide
Comparison: N,N-Diethyl-2-hydroxyacetamide-d10 is unique due to the incorporation of deuterium, which can significantly alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts. This makes it particularly valuable in scientific research for studying the effects of deuterium substitution on drug molecules .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
141.23 g/mol |
Nom IUPAC |
2-hydroxy-N,N-bis(1,1,2,2,2-pentadeuterioethyl)acetamide |
InChI |
InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3/i1D3,2D3,3D2,4D2 |
Clé InChI |
RZCCQWOCSZOHMQ-MWUKXHIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)CO)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCN(CC)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


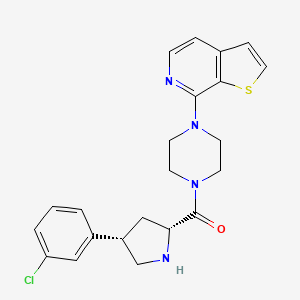



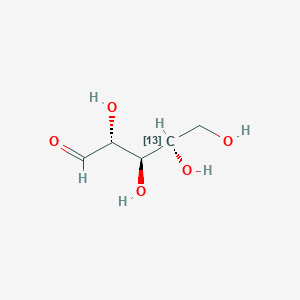
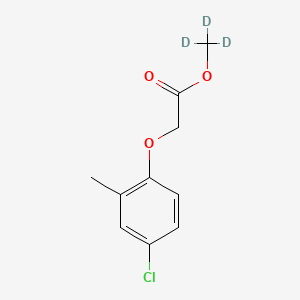
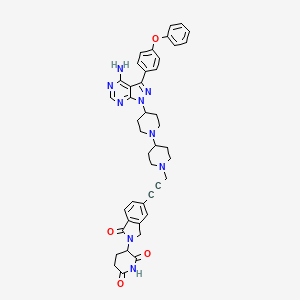

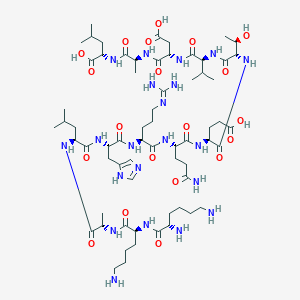
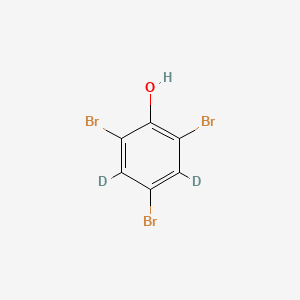
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)

![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)

